molecular formula C10H18O2 B14257320 (3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol CAS No. 389860-73-5

(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol

Cat. No.: B14257320
CAS No.: 389860-73-5
M. Wt: 170.25 g/mol
InChI Key: UDMPGQAEGXLLQG-UHFFFAOYSA-N
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Description

(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of oxepins, which are characterized by a seven-membered ring containing an oxygen atom. The presence of multiple methyl groups and a hydroxyl group attached to the oxepin ring contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxepin ring structure play a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol stands out due to its specific ring structure and the presence of multiple methyl groups, which contribute to its distinct chemical and physical properties

Properties

CAS No.

389860-73-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(3,7,7-trimethyl-5,6-dihydro-2H-oxepin-2-yl)methanol

InChI

InChI=1S/C10H18O2/c1-8-5-4-6-10(2,3)12-9(8)7-11/h5,9,11H,4,6-7H2,1-3H3

InChI Key

UDMPGQAEGXLLQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(OC1CO)(C)C

Origin of Product

United States

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